molecular formula C9H13ClN2O2 B8339118 (S)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride

(S)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride

Cat. No.: B8339118
M. Wt: 216.66 g/mol
InChI Key: IZRJIIVISCIDHV-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-amino-3-(3-pyridyl)propionic acid.

    Esterification: The carboxylic acid group of (S)-2-amino-3-(3-pyridyl)propionic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl (S)-2-amino-3-(3-pyridyl)propionate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amino esters.

Scientific Research Applications

Methyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amino acid transport and metabolism.

    Industry: The compound can be used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-amino-3-(2-pyridyl)propionate hydrochloride
  • Methyl (S)-2-amino-3-(4-pyridyl)propionate hydrochloride
  • Ethyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride

Uniqueness

Methyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound can lead to distinct pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

methyl (2S)-2-amino-3-pyridin-3-ylpropanoate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m0./s1

InChI Key

IZRJIIVISCIDHV-QRPNPIFTSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CC=C1)N.Cl

Canonical SMILES

COC(=O)C(CC1=CN=CC=C1)N.Cl

Origin of Product

United States

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